molecular formula C18H20N2O2S B350420 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole CAS No. 701288-64-4

2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Cat. No.: B350420
CAS No.: 701288-64-4
M. Wt: 328.4g/mol
InChI Key: OTWJPKCQTRCENU-UHFFFAOYSA-N
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Description

2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by its unique structural features, which include a phenyl group, a sulfonyl group attached to a trimethylphenyl moiety, and a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroimidazole core, which can be achieved through the condensation of an appropriate diamine with a carbonyl compound under acidic conditions. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, using phenyl chloride and a Lewis acid catalyst such as aluminum chloride.

The sulfonylation step involves the reaction of the intermediate with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine. This step is crucial for attaching the sulfonyl group to the trimethylphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or trimethylphenyl groups, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl or trimethylphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1-[(2,4,6-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • 2-phenyl-1-[(2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole
  • 2-phenyl-1-[(2,5-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Uniqueness

2-phenyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is unique due to the specific positioning of the trimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the sulfonyl group also imparts distinct physicochemical properties, such as increased polarity and potential for hydrogen bonding, which can affect its solubility and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-phenyl-1-(2,4,5-trimethylphenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S/c1-13-11-15(3)17(12-14(13)2)23(21,22)20-10-9-19-18(20)16-7-5-4-6-8-16/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWJPKCQTRCENU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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